molecular formula C28H29N3O2 B11423482 1-(2,4-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,4-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11423482
M. Wt: 439.5 g/mol
InChI Key: OSBLPYUGJFNKEN-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its complex structure, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-12-13-24(21(3)16-19)31-18-22(17-27(31)32)28-29-23-9-5-6-10-25(23)30(28)14-15-33-26-11-7-4-8-20(26)2/h4-13,16,22H,14-15,17-18H2,1-3H3

InChI Key

OSBLPYUGJFNKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C)C

Origin of Product

United States

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